

# The Discovery and Initial Development of PR-104: A Hypoxia-Activated Prodrug

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A Technical Whitepaper for Researchers and Drug Development Professionals

#### Introduction

PR-104 is a novel hypoxia-activated prodrug that has undergone significant preclinical and early clinical investigation as a potential anti-cancer agent. Its design leverages the unique hypoxic microenvironment characteristic of many solid tumors, aiming for targeted activation and cytotoxicity while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial development of PR-104, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

# **Discovery and Rationale**

The development of PR-104 was driven by the long-recognized challenge of targeting hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy and chemotherapy. These cells, located in regions with poor blood supply, represent a significant barrier to effective cancer treatment. The core concept behind PR-104 was to design a "pre-prodrug" that is systemically stable and non-toxic but can be converted into a highly cytotoxic agent specifically under the low-oxygen conditions found in solid tumors.

PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo by phosphatases to its active prodrug form, **PR-104A**.[1][2] **PR-104A** is a 3,5-dinitrobenzamide nitrogen mustard that is then selectively reduced in hypoxic tissues to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[3][4][5] This



targeted activation mechanism promised a wider therapeutic window compared to conventional nitrogen mustards.

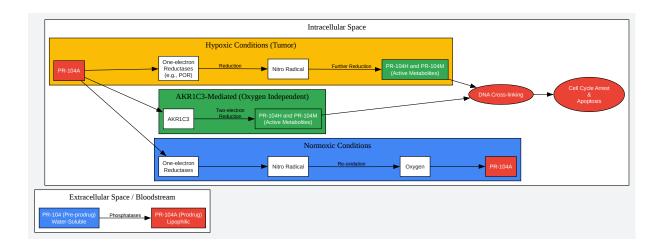
#### **Mechanism of Action**

The cytotoxicity of PR-104 is contingent on its metabolic activation. This occurs through two principal pathways:

- Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, PR-104A undergoes one-electron reduction by various oxidoreductases, such as cytochrome P450 reductase. This generates a nitro radical that, in the absence of oxygen, is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent alkylating agents that form interstrand DNA cross-links, leading to cell cycle arrest and apoptosis. In normoxic tissues, the nitro radical is rapidly re-oxidized back to the non-toxic parent compound, PR-104A, thus sparing healthy cells.
- AKR1C3-Dependent Activation: Subsequent research revealed an alternative, oxygenindependent activation pathway mediated by the aldo-keto reductase 1C3 (AKR1C3)
  enzyme. AKR1C3 can directly reduce PR-104A to its active metabolites, even in aerobic
  conditions. This finding has significant implications for the therapeutic application of PR-104,
  suggesting that tumors with high AKR1C3 expression might be sensitive to the drug
  regardless of their oxygenation status. Conversely, it also helps to explain some of the
  observed off-target toxicities, such as myelosuppression, as hematopoietic progenitor cells
  can express AKR1C3.

The dual activation mechanism of PR-104 is a key feature that has been extensively explored in its development.





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Caption: PR-104 Activation Pathway.

# **Preclinical Development**

The preclinical evaluation of PR-104 involved a comprehensive series of in vitro and in vivo studies to characterize its activity, selectivity, and mechanism of action.

#### In Vitro Studies

The cytotoxicity of **PR-104A** was assessed against a panel of human tumor cell lines under both aerobic and hypoxic conditions. A key finding was the significant increase in potency under hypoxia, with hypoxic cytotoxicity ratios (HCRs) ranging from 10 to 100.



Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 Aerobic (μΜ)	IC50 Hypoxic (µM)	Hypoxic Cytotoxicity Ratio (HCR)
SiHa	Cervical	16	0.3	53
HT29	Colon	25	0.25	100
H460	Lung	10	0.2	50
Panc-01	Pancreatic	30	0.5	60
22RV1	Prostate	12	0.4	30
Nalm6	Leukemia	-	-	-
REH	Leukemia	-	-	-
Molm13	Leukemia	-	-	-
HepG2	Hepatocellular	~1	~0.1	10
PLC/PRF/5	Hepatocellular	~25	~0.5	50
SNU-398	Hepatocellular	~17	~0.2	85
Нер3В	Hepatocellular	~42	~0.1	420

Data compiled from multiple sources.

#### **In Vivo Studies**

PR-104 demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models. It was also shown to have greater than additive effects when combined with radiotherapy and conventional chemotherapeutic agents that are less effective against hypoxic cells, such as gemcitabine and docetaxel.

Table 2: In Vivo Efficacy of PR-104 in Xenograft Models



Xenograft Model	Cancer Type	Treatment	Outcome
HT29	Colon	PR-104 Monotherapy	Significant tumor growth delay
SiHa	Cervical	PR-104 Monotherapy	Significant tumor growth delay
H460	Lung	PR-104 Monotherapy	Significant tumor growth delay
Panc-01	Pancreatic	PR-104 + Gemcitabine	Greater than additive antitumor activity
22RV1	Prostate	PR-104 + Docetaxel	Greater than additive antitumor activity
ALL Models (7)	Leukemia	PR-104 Monotherapy (MTD)	Maintained complete responses
Solid Tumor Models (34)	Various	PR-104 Monotherapy (MTD)	Objective responses in 21 models

Data compiled from multiple sources.

# **Clinical Development**

PR-104 entered Phase I and II clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.

#### Phase I/II Solid Tumor Trials

Initial Phase I trials established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PR-104. When administered every 3 weeks, the MTD was determined to be 1100 mg/m². For a weekly dosing schedule, the MTD was 675 mg/m². The primary DLTs were hematological, including neutropenia and thrombocytopenia, as well as fatigue.

Table 3: Summary of PR-104 Phase I/II Clinical Trial Results in Solid Tumors



Trial Identifier	Phase	Patient Population	Dosing Schedule	MTD	DLTs
NCT0047499 6 (approx.)	I	Advanced Solid Tumors	Every 3 weeks	1100 mg/m²	Fatigue, Neutropenic Fever, Infection
-	I	Advanced Solid Tumors	Weekly	675 mg/m²	Thrombocyto penia, Neutropenia
NCT0054467 4	II	Small Cell Lung Cancer	Every 3 weeks	-	-

Data compiled from multiple sources.

#### Phase I/II Leukemia Trials

Given the discovery of the AKR1C3 activation pathway and the hypoxic nature of the bone marrow in leukemia, PR-104 was also investigated in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

In a Phase I/II study (NCT01037556), patients received PR-104 at doses ranging from 1.1 to 4 g/m². The most common grade 3/4 adverse events were myelosuppression, febrile neutropenia, infection, and enterocolitis. At doses of 3 g/m² or 4 g/m², responses were observed in 10 of 31 AML patients (32%) and 2 of 10 ALL patients (20%).

Table 4: Summary of PR-104 Phase I/II Clinical Trial Results in Leukemia (NCT01037556)

Patient Group	Number of Patients	Dose Range (g/m²)	Response Rate (at 3 or 4 g/m²)
AML	40	1.1 - 4	32%
ALL	10	1.1 - 4	20%

Data compiled from multiple sources.



# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the initial development of PR-104 are outlined below.

### In Vitro Cytotoxicity Assay (Clonogenic Assay)

The clonogenic assay is a standard method to determine the ability of a single cell to proliferate and form a colony.

- Cell Seeding: Tumor cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
- Drug Exposure: Cells are allowed to attach for several hours, after which they are exposed to varying concentrations of **PR-104A** for a defined period (e.g., 4 hours) under either aerobic (21% O<sub>2</sub>) or hypoxic (<0.1% O<sub>2</sub>) conditions. Hypoxia is typically achieved using a hypoxic chamber or an incubator with controlled gas levels.
- Colony Formation: After drug exposure, the medium is replaced with fresh medium, and the plates are incubated for 7-14 days to allow for colony formation.
- Staining and Counting: Colonies are fixed with a solution such as methanol/acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.
- Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of untreated control cells. IC50 values are then determined from the dose-response curves.

#### DNA Damage Assessment (yH2AX Formation Assay)

The phosphorylation of histone H2AX (yH2AX) is an early marker of DNA double-strand breaks.

- Cell Treatment: Cells are treated with PR-104A under aerobic or hypoxic conditions for a specified time.
- Fixation and Permeabilization: Cells are harvested, fixed with paraformaldehyde, and permeabilized with a detergent such as Triton X-100 or saponin.

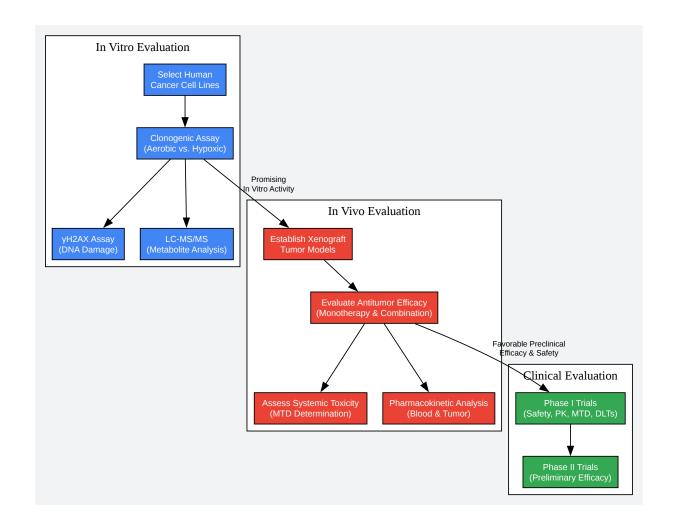


- Immunostaining: Cells are incubated with a primary antibody specific for yH2AX, followed by a fluorescently labeled secondary antibody.
- Analysis: The formation of yH2AX foci is visualized and quantified using fluorescence microscopy or flow cytometry. The intensity of the fluorescent signal or the number of foci per cell is proportional to the extent of DNA damage.

## In Vivo Xenograft Studies

- Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Mice are randomized into control and treatment groups. PR-104 is typically administered intravenously or intraperitoneally at a predetermined dose and schedule.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth delay is a common endpoint.
- Ex Vivo Clonogenic Assay: In some studies, tumors are excised after treatment, disaggregated into single-cell suspensions, and subjected to a clonogenic assay to determine the surviving fraction of tumor cells.





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Caption: PR-104 Development Workflow.

## Conclusion



The discovery and initial development of PR-104 represent a significant advancement in the field of hypoxia-activated prodrugs. Its dual mechanism of activation, targeting both hypoxic regions and tumors with high AKR1C3 expression, provides a strong rationale for its continued investigation. While early clinical trials have demonstrated some promising activity, they have also highlighted challenges related to myelosuppression. Future research may focus on optimizing dosing schedules, identifying predictive biomarkers to select patients most likely to respond, and developing next-generation analogs with an improved therapeutic index. The comprehensive preclinical and clinical data gathered to date provide a solid foundation for the further development of PR-104 and other hypoxia-targeted therapies.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. PR-104 Wikipedia [en.wikipedia.org]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
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  Hypoxia-Activated Prodrug]. BenchChem, [2025]. [Online PDF]. Available at:
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